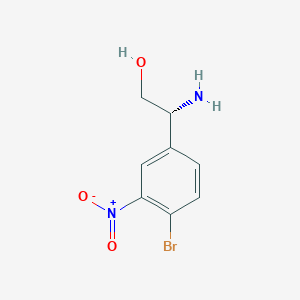
(r)-2-Amino-2-(4-bromo-3-nitrophenyl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-Amino-2-(4-bromo-3-nitrophenyl)ethan-1-ol is an organic compound that features a bromine and a nitro group attached to a phenyl ring, along with an amino and hydroxyl group on an ethan-1-ol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(4-bromo-3-nitrophenyl)ethan-1-ol typically involves the bromination and nitration of a phenyl ring, followed by the introduction of amino and hydroxyl groups. One common method involves the bromination of an alkene using bromine or N-bromo succinimide (NBS) in the presence of a solvent like dimethyl sulfoxide (DMSO). The nitration can be achieved using nitric acid or other nitrating agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and nitration processes, utilizing continuous flow reactors to ensure safety and efficiency. Electrochemical methods for bromination, which minimize waste and hazardous reagents, are also being explored .
Analyse Chemischer Reaktionen
Types of Reactions
®-2-Amino-2-(4-bromo-3-nitrophenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or iron powder in acidic conditions.
Substitution: The bromine atom can be substituted with other nucleophiles like hydroxide ions or amines under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a catalyst, iron powder in acidic conditions.
Substitution: Hydroxide ions, amines.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an amino derivative.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
®-2-Amino-2-(4-bromo-3-nitrophenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of ®-2-Amino-2-(4-bromo-3-nitrophenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The nitro and amino groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The bromine atom may also play a role in modulating the compound’s reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-2-Amino-2-(4-chloro-3-nitrophenyl)ethan-1-ol: Similar structure but with a chlorine atom instead of bromine.
®-2-Amino-2-(4-fluoro-3-nitrophenyl)ethan-1-ol: Similar structure but with a fluorine atom instead of bromine.
®-2-Amino-2-(4-iodo-3-nitrophenyl)ethan-1-ol: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in ®-2-Amino-2-(4-bromo-3-nitrophenyl)ethan-1-ol imparts unique reactivity and binding properties compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets .
Eigenschaften
Molekularformel |
C8H9BrN2O3 |
|---|---|
Molekulargewicht |
261.07 g/mol |
IUPAC-Name |
(2R)-2-amino-2-(4-bromo-3-nitrophenyl)ethanol |
InChI |
InChI=1S/C8H9BrN2O3/c9-6-2-1-5(7(10)4-12)3-8(6)11(13)14/h1-3,7,12H,4,10H2/t7-/m0/s1 |
InChI-Schlüssel |
WUEINPQYQVLXMM-ZETCQYMHSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1[C@H](CO)N)[N+](=O)[O-])Br |
Kanonische SMILES |
C1=CC(=C(C=C1C(CO)N)[N+](=O)[O-])Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


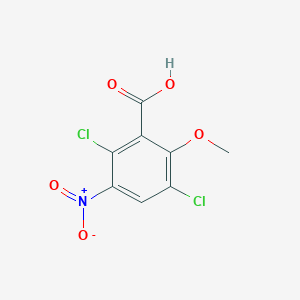
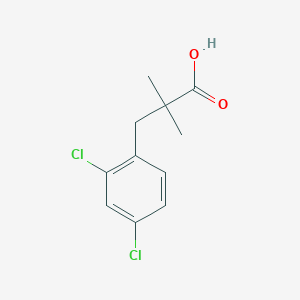
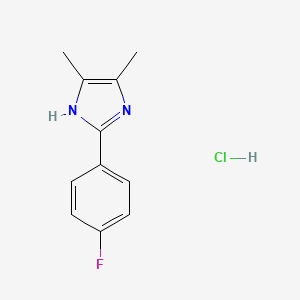

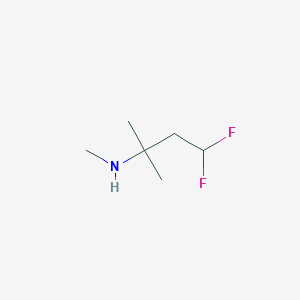
![2-chloro-N-[3-(trihydroxysilyl)propyl]acetamide](/img/structure/B13575428.png)
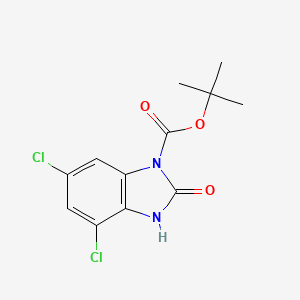


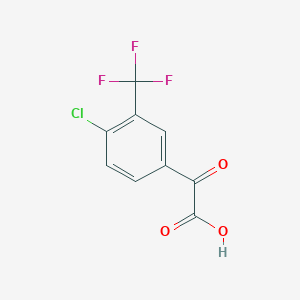
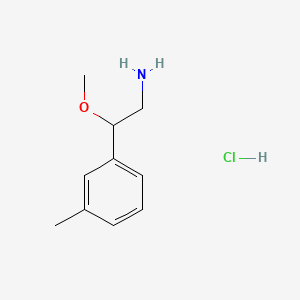
![N-(4-{2-[(4-tert-butylphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide](/img/structure/B13575468.png)
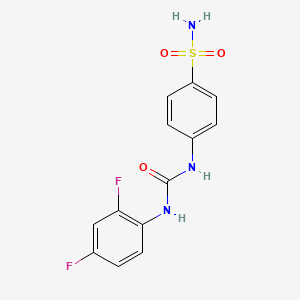
![N-[3-(3-aminopropoxy)propyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]oxyacetamide](/img/structure/B13575489.png)
